7-fluoro-1H-indol-5-amine
Overview
Description
7-fluoro-1H-indol-5-amine is a compound with the molecular formula C8H7FN2 . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring, which is a fused ring structure containing a benzene ring and a pyrrole ring . The compound also contains a fluorine atom at the 7th position and an amine group at the 5th position of the indole ring .Scientific Research Applications
Synthesis and Binding Properties
One study focused on the synthesis and binding properties of amide-based anion receptors derived from 1H-indole-7-amine, demonstrating the potential of indolamine as an alternative to aniline in constructing amide-based anion receptors. The introduction of indolamine enhances anion binding significantly, revealing its importance in molecular recognition and sensor design (Zieliński, Dydio, & Jurczak, 2008).
Oxidative Diamination of Indoles
Another research effort reported the oxidative diamination of substituted indoles with anilines, facilitated by 1-fluoro-1,2-benziodoxol-3(1H)-one. This method yields a wide range of N-aryl-3-(arylimino)-3H-indol-2-amine derivatives, highlighting the versatility of fluorinated indole derivatives in synthetic chemistry (Jiang, Li, & Yu, 2018).
Antimicrobial and Anticancer Activities
The antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from nitro and fluoro substituted indole carbohydrazides were examined. These compounds exhibited moderate to good antiproliferative activity, suggesting their potential in developing new therapeutic agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Structural Evaluation of Substituted Indoles
Research on the synthesis and crystal structure of 5-methyl-6-acetyl substituted indole and gramine derivatives provided insights into the structural aspects of substituted indoles. This study contributes to the understanding of molecular interactions and the design of new compounds with potential biological activities (Kukuljan, Kranjc, & Perdih, 2016).
Antitumor Activities
The synthesis and evaluation of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones for their in vitro antitumor activities represent another significant application. Certain derivatives showed better inhibitory activity against specific cell lines than the positive control, indicating the potential of fluorinated indoles in cancer research (Houxing, 2009).
Computational Investigations
Experimental and computational investigations of new indole derivatives underscore the relevance of indole-based compounds across various applications. The combined spectroscopic, SC-XRD, DFT/TD-DFT, and QTAIM analysis provide a comprehensive understanding of the properties and stability of indole derivatives (Tariq et al., 2020).
Future Directions
Indole derivatives, including 7-fluoro-1H-indol-5-amine, have immense potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This opens up new avenues for the exploration of indole derivatives in drug discovery and development .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-fluoro-1h-indol-5-amine, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular function
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could potentially include a range of biological responses, from antiviral to anticancer activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
7-fluoro-1H-indol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLGHVMLQMHMSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725523 | |
Record name | 7-Fluoro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926028-84-4 | |
Record name | 7-Fluoro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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